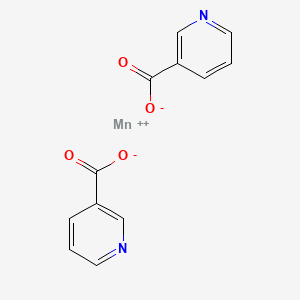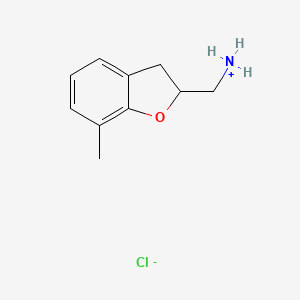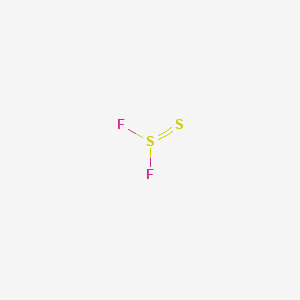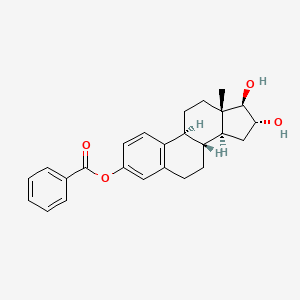
zinc;4-methoxy-2-nitrobenzenediazonium;tetrachloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc;4-methoxy-2-nitrobenzenediazonium;tetrachloride is a chemical compound with the molecular formula C14H12Cl4N6O6Zn and a molecular weight of 567.503 g/mol. This compound is known for its unique structure, which includes a diazonium group, a nitro group, and a methoxy group attached to a benzene ring, coordinated with zinc and chloride ions. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of zinc;4-methoxy-2-nitrobenzenediazonium;tetrachloride typically involves the diazotization of 4-methoxy-2-nitroaniline followed by the reaction with zinc chloride. The diazotization process requires the use of nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid. The reaction is carried out at low temperatures to stabilize the diazonium salt.
Industrial Production Methods
Industrial production of this compound involves large-scale diazotization processes under controlled conditions to ensure the purity and stability of the product. The use of cleanroom facilities and adherence to Good Manufacturing Practices (GMP) are essential to maintain the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Zinc;4-methoxy-2-nitrobenzenediazonium;tetrachloride undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and amines.
Coupling Reactions: It can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides (e.g., NaCl, KBr), hydroxides (e.g., NaOH), and amines (e.g., aniline). These reactions are typically carried out in aqueous or alcoholic solutions at low temperatures.
Coupling Reactions: Phenols and aromatic amines are used as coupling partners, and the reactions are often conducted in acidic or neutral conditions.
Reduction Reactions: Reducing agents such as hydrogen gas, palladium on carbon (Pd/C), or iron powder in acidic medium are used.
Major Products Formed
Substitution Reactions: Halogenated, hydroxylated, or aminated benzene derivatives.
Coupling Reactions: Azo compounds with vibrant colors.
Reduction Reactions: 4-methoxy-2-nitroaniline derivatives.
Scientific Research Applications
Zinc;4-methoxy-2-nitrobenzenediazonium;tetrachloride has several applications in scientific research, including:
Chemistry: Used as a diazonium source for the synthesis of azo dyes and other aromatic compounds.
Biology: Employed in the labeling of biomolecules for detection and imaging purposes.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of zinc;4-methoxy-2-nitrobenzenediazonium;tetrachloride involves the formation of reactive intermediates such as diazonium ions, which can undergo various chemical transformations. The diazonium group is highly reactive and can participate in electrophilic substitution reactions, leading to the formation of new chemical bonds. The nitro group can also undergo reduction, affecting the overall reactivity and properties of the compound.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-2-nitrobenzenediazonium chloride
- 2-methoxy-4-nitrobenzenediazonium chloride
- 4-methoxybenzenediazonium tetrafluoroborate
Uniqueness
Zinc;4-methoxy-2-nitrobenzenediazonium;tetrachloride is unique due to its coordination with zinc and chloride ions, which enhances its stability and reactivity compared to other diazonium salts. This coordination also allows for specific applications in industrial and research settings where stability and controlled reactivity are crucial .
Properties
CAS No. |
14239-24-8 |
|---|---|
Molecular Formula |
C14H12Cl4N6O6Zn |
Molecular Weight |
567.5 g/mol |
IUPAC Name |
zinc;4-methoxy-2-nitrobenzenediazonium;tetrachloride |
InChI |
InChI=1S/2C7H6N3O3.4ClH.Zn/c2*1-13-5-2-3-6(9-8)7(4-5)10(11)12;;;;;/h2*2-4H,1H3;4*1H;/q2*+1;;;;;+2/p-4 |
InChI Key |
SFFMOMRYJYTFCT-UHFFFAOYSA-J |
Canonical SMILES |
COC1=CC(=C(C=C1)[N+]#N)[N+](=O)[O-].COC1=CC(=C(C=C1)[N+]#N)[N+](=O)[O-].[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


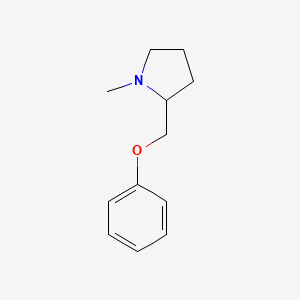

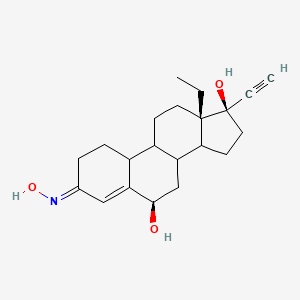
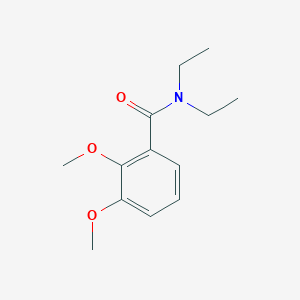
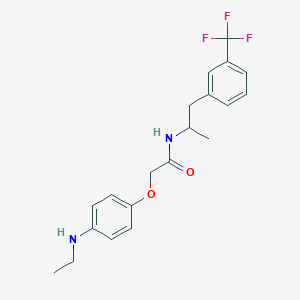
![2-[2-(Dimethylamino)ethyl]pyridin-3-ol](/img/structure/B15341297.png)
